N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a pyridine ring, and a benzo[b]thiophene moiety, making it a subject of interest for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: The formation of the pyrazole ring can be achieved through condensation reactions involving hydrazine and β-diketones or β-ketoesters.
Amination and Coupling Reactions: The pyridine ring is often synthesized through amination reactions, followed by coupling with the pyrazole derivative.
Amide Formation: The final step involves the formation of the amide bond between the benzo[b]thiophene-2-carboxylic acid derivative and the pyridine-pyrazole intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution Reactions: Substitution reactions can introduce new substituents onto the pyrazole or pyridine rings, leading to analogs with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies. In biology, the compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's potential medicinal applications are vast. It has been investigated for its use in drug discovery and development, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a promising candidate for therapeutic interventions.
Industry: In the industrial sector, N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can be used as a building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds containing pyrazole rings are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Pyridine Derivatives: Pyridine-containing compounds are often studied for their antimicrobial and anticancer properties.
Benzo[b]thiophene Derivatives: These compounds are explored for their potential use in drug discovery and material science.
Uniqueness: N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of structural elements, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYCMWHQSWZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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